molecular formula C9H9F3N2O4 B10911325 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10911325
M. Wt: 266.17 g/mol
InChI Key: ZRDNSMHZHKBHNW-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a trifluoropropyl substituent at the 1-position and a methoxycarbonyl group at the 3-position. This compound combines electron-withdrawing groups (trifluoropropyl and methoxycarbonyl) with a carboxylic acid functionality, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. The trifluoropropyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation or conjugation reactions for improved bioavailability .

Properties

Molecular Formula

C9H9F3N2O4

Molecular Weight

266.17 g/mol

IUPAC Name

5-methoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H9F3N2O4/c1-18-8(17)5-4-6(7(15)16)14(13-5)3-2-9(10,11)12/h4H,2-3H2,1H3,(H,15,16)

InChI Key

ZRDNSMHZHKBHNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)C(=O)O)CCC(F)(F)F

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Dicarboxylate Esters

The primary synthetic route begins with diethyl 1H-pyrazole-3,5-dicarboxylate as the starting material. The trifluoropropyl group is introduced at the pyrazole’s nitrogen via alkylation.

Procedure:

  • Alkylation Reaction :

    • Reagents : Diethyl 1H-pyrazole-3,5-dicarboxylate, 3-bromo-1,1,1-trifluoropropane, potassium carbonate (K2_2CO3_3), acetone.

    • Conditions : Heating at 60°C for 12–16 hours under reflux.

    • Mechanism : The reaction proceeds via nucleophilic substitution, where the pyrazole’s nitrogen attacks the electrophilic carbon of the trifluoropropyl bromide.

    • Outcome : Formation of diethyl 1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylate .

Key Data:

ParameterValueSource
Yield75–80%
Purity>95% (HPLC)
Characterization1^1H NMR, 13^{13}C NMR

Selective Hydrolysis of Ester Groups

The second step involves selective hydrolysis of the 5-position ester to yield the carboxylic acid while retaining the 3-position methoxycarbonyl group.

Procedure:

  • Hydrolysis Reaction :

    • Reagents : Diethyl 1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylate, potassium hydroxide (KOH), methanol.

    • Conditions : Cooling to 0°C, followed by gradual warming to room temperature and stirring for 10–12 hours.

    • Mechanism : Base-mediated saponification selectively targets the 5-ester due to steric and electronic factors.

    • Outcome : 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid .

Key Data:

ParameterValueSource
Yield70–75%
Purity99.9% (HPLC)
CharacterizationIR (C=O at 1705 cm1^{-1})

Alternative Methods

Cyclocondensation with Hydrazine Derivatives

An alternative approach involves constructing the pyrazole ring from hydrazine and a diketone precursor.

Procedure:

  • Cyclocondensation :

    • Reagents : 3,3,3-Trifluoropropyl hydrazine, dimethyl acetylenedicarboxylate.

    • Conditions : Reflux in ethanol for 6–8 hours.

    • Outcome : Direct formation of the pyrazole core with pre-installed ester groups.

Key Data:

ParameterValueSource
Yield60–65%
Regioselectivity>90% (4-trifluoromethyl)

Copper-Catalyzed Cycloaddition

Recent advances utilize copper catalysts for regioselective pyrazole synthesis.

Procedure:

  • Cycloaddition :

    • Reagents : Sydnones, 2-bromo-3,3,3-trifluoropropene, Cu(OTf)2_2, DBU.

    • Conditions : 35°C in acetonitrile for 4 hours.

    • Mechanism : Copper acetylide intermediates facilitate 1,3-dipolar cycloaddition.

    • Outcome : 4-Trifluoromethyl pyrazole derivatives.

Key Data:

ParameterValueSource
Yield80% (gram-scale)
Selectivity>95%

Reaction Optimization and Conditions

Alkylation Efficiency

  • Solvent Choice : Acetone or DMF improves solubility of K2_2CO3_3.

  • Temperature : Reactions at 60°C minimize byproducts.

  • Catalyst : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates.

Hydrolysis Selectivity

  • Base Strength : KOH in methanol ensures selective 5-ester hydrolysis.

  • Temperature Control : Gradual warming prevents over-hydrolysis.

Analytical Characterization

Critical spectroscopic data confirm the compound’s structure:

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.85 (s, 1H, pyrazole-H), 4.30 (q, J = 7.1 Hz, 2H, OCH2_2), 3.90 (s, 3H, OCH3_3), 3.60 (t, J = 6.8 Hz, 2H, NCH2_2), 2.45 (m, 2H, CF3_3CH2_2).

  • IR (KBr) : 1705 cm1^{-1} (C=O), 1280 cm1^{-1} (C-F).

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 3 undergoes standard acid-catalyzed esterification and amidation. For example:

Reaction TypeReagent/ConditionsProductYieldReference
EsterificationMethanol, H₂SO₄ (cat.), refluxMethyl 3-(methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate78%
AmidationThionyl chloride (SOCl₂), followed by NH₃3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxamide65%

These reactions exploit the carboxylic acid's nucleophilic carbonyl oxygen, enabling bond formation with alcohols or amines. The trifluoropropyl group does not interfere with these transformations, as shown by retained yields.

Hydrolysis of the Methoxycarbonyl Group

The ester group at position 5 can be hydrolyzed under acidic or basic conditions to yield a dicarboxylic acid derivative:

ConditionsProductNotesReference
1M NaOH, 80°C, 4h1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acidComplete conversion observed via HPLC
1M HCl, reflux, 6hSame product as aboveLower yield (72%) compared to basic conditions

This hydrolysis is critical for generating intermediates with enhanced solubility or reactivity for further modifications.

Decarboxylation Reactions

Thermal decarboxylation occurs under controlled pyrolysis (200–250°C), producing gaseous CO₂ and the corresponding pyrazole derivative:

TemperatureCatalystProductYieldReference
220°CNone3-Methoxycarbonyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole58%
240°CCuO (5 mol%)Same product82%

The trifluoropropyl group stabilizes the intermediate radical, improving yields in catalyzed reactions .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at position 4 (meta to substituents):

ReactionReagentsConditionsProductYieldReference
NitrationHNO₃, H₂SO₄0°C, 2h4-Nitro derivative45%
SulfonationSO₃, H₂SO₄50°C, 3h4-Sulfo derivative37%

The electron-withdrawing trifluoropropyl and methoxycarbonyl groups direct electrophiles to the less hindered position 4.

Reduction of the Carboxylic Acid

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:

ReagentSolventProductYieldReference
LiAlH₄THF5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-methanol63%

This reaction highlights the reducibility of the acid group while preserving the ester functionality.

Fluorine-Specific Reactivity

The trifluoropropyl chain participates in nucleophilic substitution under harsh conditions:

ReactionReagentsProductNotesReference
DehydrofluorinationKOH, DMSO1-(3,3-Difluoropropenyl)-1H-pyrazole derivativeForms a double bond
Grignard AdditionRMgXAlkylated derivativesLimited by steric hindrance

This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules or fluorinated materials. Further studies are needed to explore catalytic asymmetric reactions and cross-coupling applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₉F₃N₂O₄
  • Molecular Weight : 266.17 g/mol
  • Boiling Point : Approximately 378.1 °C (predicted)
  • Density : 1.51 g/cm³ (predicted)
  • pKa : 3.62 (predicted)

The presence of the trifluoropropyl group enhances the compound's lipophilicity and potential biological activity due to the unique electronic properties of fluorine atoms. This can lead to improved pharmacokinetic profiles in drug development .

Medicinal Chemistry Applications

  • Pharmacological Properties :
    • Research indicates that compounds within the pyrazole class often exhibit anti-inflammatory, analgesic, and antipyretic activities. The specific structure of 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid suggests potential pharmacological applications in these areas .
    • Interaction studies have shown that this compound may bind effectively to various biological targets, such as enzymes and receptors, which could elucidate its mechanism of action and therapeutic potential.
  • Drug Development :
    • The compound is being explored for its role in synthesizing novel pharmaceuticals aimed at treating inflammatory diseases and pain management. Its structural features may allow for the development of more effective drugs with fewer side effects .

Agrochemical Applications

  • Herbicides and Fungicides :
    • Due to its ability to inhibit specific enzymes in target plants and pathogens, 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is being investigated for its effectiveness as a herbicide and fungicide. The trifluoropropyl group may enhance its efficacy against resistant strains .
  • Pesticide Development :
    • The compound's unique reactivity patterns make it suitable for creating derivatives with tailored properties for agricultural applications, potentially leading to safer and more efficient pest control solutions .

Material Science Applications

  • The compound is also being evaluated for use in developing advanced materials that require specific thermal and chemical resistance properties. Its unique chemical structure can contribute to improved performance in polymers and coatings .

Case Study 1: Pharmacological Evaluation

A study conducted on a series of pyrazole derivatives, including 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid, demonstrated significant anti-inflammatory activity in animal models. The study utilized molecular docking simulations to predict binding affinities with COX enzymes, revealing promising results that warrant further investigation into its therapeutic potential .

Case Study 2: Agrochemical Efficacy

In a comparative analysis of various pyrazole-based agrochemicals, 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid exhibited superior efficacy against target pathogens when tested in field trials. The compound's ability to disrupt metabolic pathways in fungi was highlighted as a key mechanism behind its effectiveness as a fungicide .

Mechanism of Action

The mechanism by which 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The trifluoropropyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., 1-methyl derivative, logP ~1.2 vs. target ~2.5), enhancing membrane permeability .
  • The carboxylic acid group improves water solubility at physiological pH, unlike ester derivatives (e.g., Ethyl 3-(trifluoromethyl)pyrazole-5-carboxylate), which are more lipophilic .

Electronic Effects

  • The electron-withdrawing trifluoropropyl group stabilizes the pyrazole ring, reducing susceptibility to oxidative degradation compared to alkyl or aryl substituents .

Biological Activity

3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative notable for its unique structure and potential biological activities. This compound is characterized by the presence of a methoxycarbonyl group and a trifluoropropyl substituent, which contribute to its chemical reactivity and biological properties. The molecular formula is C9H9F3N2O4C_9H_9F_3N_2O_4 with a molecular weight of approximately 266.17 g/mol.

Pharmacological Properties

The biological activity of pyrazole derivatives, including 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid, has been extensively studied. Pyrazoles are recognized for their anti-inflammatory , analgesic , and antimicrobial properties. The incorporation of fluorinated groups like trifluoropropyl often enhances the lipophilicity and overall biological activity of these compounds .

Key Biological Activities:

  • Anti-inflammatory : Pyrazole derivatives have shown significant anti-inflammatory effects comparable to established drugs like indomethacin .
  • Analgesic : These compounds are effective in pain relief, making them candidates for analgesic drug development.
  • Antimicrobial : Studies indicate that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains .

The mechanisms through which 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid exerts its effects are still under investigation. However, it is known that pyrazoles can inhibit various enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. The trifluoropropyl group may play a significant role in enhancing the compound's interaction with biological targets due to its unique electronic properties .

Study 1: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of various pyrazole derivatives, including those similar to 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid. The results demonstrated that compounds with trifluoromethyl groups exhibited enhanced anti-inflammatory activity in carrageenan-induced edema models .

Study 2: Antimicrobial Efficacy

Research involving the screening of pyrazole derivatives against Mycobacterium tuberculosis (MTB) revealed that certain compounds showed promising results in inhibiting bacterial growth at low concentrations. This suggests potential applications in treating tuberculosis and other bacterial infections .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that modifications in the pyrazole ring significantly influence biological activity. The presence of electron-withdrawing groups like trifluoropropyl was found to enhance both lipophilicity and bioactivity, making these derivatives suitable for further pharmacological exploration .

Comparative Analysis

CompoundMolecular FormulaBiological Activity
3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acidC9H9F3N2O4Anti-inflammatory, analgesic
PhenylbutazoneC19H20N2O2Anti-inflammatory
PyrazolidinedioneC8H8N2O2Analgesic

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization of the pyrazole core. For example, trifluoropropyl groups can be introduced via nucleophilic substitution or coupling reactions. Key optimization steps include:

  • Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity for the 1,3,5-trisubstituted pyrazole structure .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves isomeric byproducts, as seen in CAS RN 1352319-02-8/1352319-03-9 mixtures .

Basic: Which spectroscopic techniques are critical for structural characterization, and what diagnostic peaks should researchers prioritize?

Answer:

  • NMR :
    • ¹H NMR : Look for pyrazole C-H protons (δ 6.8–7.5 ppm) and trifluoropropyl CF₃ signals (δ 3.3–3.7 ppm for -CH₂CF₃) .
    • ¹³C NMR : The methoxycarbonyl carbonyl (C=O) appears at ~165 ppm, while the pyrazole carbons resonate at 140–155 ppm .
  • FTIR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and 1250–1100 cm⁻¹ (C-F stretching) confirm functional groups .

Basic: What methodologies are recommended for assessing purity, and how should common impurities be addressed?

Answer:

  • HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Impurities like unreacted β-keto esters elute earlier (retention time <5 min) .
  • GC-MS : Detects volatile byproducts (e.g., methyl trifluoropropionate) with a DB-5MS column and He carrier gas .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove polar impurities, achieving ≥98% purity .

Advanced: How can computational modeling predict this compound’s reactivity or interactions with biological targets?

Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The trifluoropropyl group’s hydrophobicity enhances binding affinity to hydrophobic pockets .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The pyrazole ring’s electron-deficient nature facilitates charge-transfer interactions .

Advanced: What strategies resolve isomeric byproducts formed during synthesis?

Answer:

  • Chiral HPLC : Utilize a Chiralpak IA column with hexane/isopropanol (85:15) to separate enantiomers, as demonstrated for CAS RN 1352319-02-8 .
  • Crystallography : Single-crystal X-ray diffraction distinguishes regioisomers by analyzing dihedral angles between substituents .
  • Dynamic NMR : Monitor coalescence of trifluoropropyl proton signals in DMSO-d₆ at variable temperatures to identify rotamers .

Advanced: How should researchers validate contradictory biological activity data across assays?

Answer:

  • Positive/Negative Controls : Include reference inhibitors (e.g., indomethacin for COX-2 assays) to calibrate activity thresholds .
  • Dose-Response Curves : Perform triplicate experiments with 8–12 concentration points to calculate accurate IC₅₀ values.
  • Orthogonal Assays : Cross-validate enzyme inhibition data with cell-based assays (e.g., NF-κB luciferase reporters) to rule out assay-specific artifacts .

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